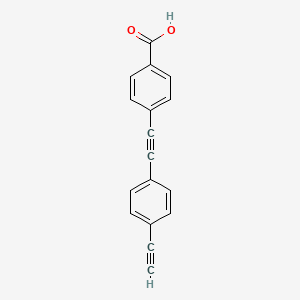

4-((4-Ethynylphenyl)ethynyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

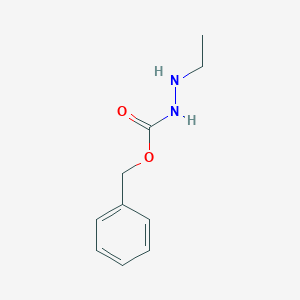

“4-((4-Ethynylphenyl)ethynyl)benzoic acid” is a chemical compound with the molecular formula C17H10O2 . It has an average mass of 246.260 Da and a monoisotopic mass of 246.068085 Da . It is also known by its IUPAC name, "4-[(4-Ethynylphenyl)ethynyl]benzoic acid" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 4-Ethynylbenzoic acid in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with ethynylphenyl groups attached at the 4-position . This structure is key to its properties and potential applications.Scientific Research Applications

Applications in Solar Energy

4-((4-Ethynylphenyl)ethynyl)benzoic acid and its derivatives have shown promising applications in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). The compound has been used as an electron acceptor in the design of organic dyes for DSSCs, significantly influencing the performance of these cells. For instance, when integrated into the structure of a donor-acceptor dye, this compound helped achieve a high power conversion efficiency and remarkable stability under sunlight exposure in a dye-sensitized solar cell. These findings suggest its potential for enhancing the light-harvesting ability and photovoltaic performance of solar cells (Yang et al., 2016).

Molecular Electronics

In the field of molecular electronics, this compound has been utilized to develop nascent molecular electronic devices. This involves the creation of Langmuir-Blodgett films using the compound, which are then sandwiched between two carbonaceous electrodes. Such advancements mark significant progress towards the realization of integrated molecular electronic devices, highlighting the compound's role in the development of cutting-edge electronic components (Sangiao et al., 2017).

Synthesis and Molecular Structure Analysis

The compound has also been involved in various synthetic processes and molecular structure analyses. For example, its role in the Mitsunobu reaction highlights its versatility as a reagent in organic synthesis, serving as both a reductant and a pronucleophile, which simplifies purification processes and enhances the efficiency of chemical syntheses (Muramoto et al., 2013). Additionally, the synthesis and characterization of novel bifunctional poly-monomer materials derived from this compound shed light on its potential applications in creating advanced materials with specific properties (魏婷 et al., 2012).

Properties

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDGMIRIOMACJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743305 |

Source

|

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866825-55-0 |

Source

|

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

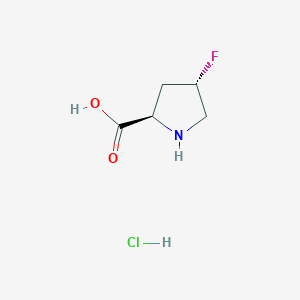

![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)